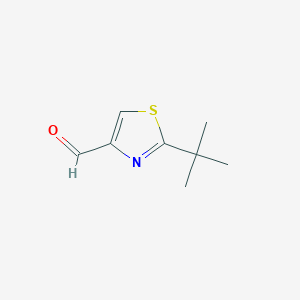

2-Tert-butyl-1,3-thiazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-tert-butyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDJFHQNSCNWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The robust tert-butyl group at the 2-position offers steric shielding and modulates electronic properties, making this scaffold a valuable building block for novel therapeutic agents. This document outlines a reliable synthetic pathway, details a step-by-step experimental protocol, and provides a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques.

Introduction: The Significance of the 2-tert-Butyl-1,3-thiazole Scaffold

Thiazole rings are a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1] The incorporation of a tert-butyl group at the 2-position of the thiazole ring imparts unique physicochemical properties. This bulky, lipophilic group can enhance metabolic stability by sterically hindering potential sites of enzymatic attack. Furthermore, the electron-donating nature of the tert-butyl group influences the electronic distribution within the thiazole ring, which can be critical for molecular recognition and binding affinity to biological targets. The 4-carbaldehyde functionality serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).

Strategic Synthesis of this compound

While several strategies for thiazole synthesis exist, a highly efficient and logical approach for the preparation of this compound involves a two-step sequence: first, the construction of the 2-tert-butylthiazole core, followed by the introduction of the aldehyde group at the 4-position.

Recommended Synthetic Pathway: Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation

The chosen synthetic strategy leverages two classical and reliable reactions in heterocyclic chemistry:

-

Hantzsch Thiazole Synthesis: This method is a robust and widely used approach for the formation of the thiazole nucleus.[2][3] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-tert-butylthiazole precursor, pivalamide (2,2-dimethylpropanamide) is first converted to the corresponding thioamide, pivalothioamide.

-

Vilsmeier-Haack Reaction: This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][7]

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-Butylthiazole

This protocol details the second, and key, step in the synthesis. It is assumed that 2-tert-butylthiazole is available as the starting material.

Materials:

-

2-tert-Butylthiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, will be observed.

-

Reaction with 2-tert-Butylthiazole: To the pre-formed Vilsmeier reagent, add a solution of 2-tert-butylthiazole (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic components.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic methods are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[8]

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Thiazole Ring Proton (H-5): A singlet corresponding to the proton at the 5-position of the thiazole ring is anticipated around δ 8.0-8.5 ppm. Its exact chemical shift will be influenced by the electron-withdrawing nature of the adjacent aldehyde group.

-

tert-Butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons will be observed in the upfield region, typically around δ 1.4-1.6 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Carbonyl Carbon (CHO): The aldehyde carbonyl carbon will appear as a singlet in the far downfield region, typically between δ 180 and 190 ppm.

-

Thiazole Ring Carbons:

-

C-2: The carbon bearing the tert-butyl group is expected to resonate at a significantly downfield position, often in the range of δ 170-180 ppm, due to being bonded to two heteroatoms (N and S).

-

C-4: The carbon attached to the aldehyde group will also be downfield, likely in the δ 145-155 ppm region.

-

C-5: The carbon with the single proton attached is expected to be the most upfield of the ring carbons, typically around δ 125-135 ppm.

-

-

tert-Butyl Carbons:

-

Quaternary Carbon (C(CH₃)₃): A singlet for the quaternary carbon of the tert-butyl group is expected around δ 35-45 ppm.

-

Methyl Carbons (C(CH₃)₃): A single resonance for the three equivalent methyl carbons will be observed in the upfield region, typically around δ 28-32 ppm.

-

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.8 - 10.2 (s, 1H) | 180 - 190 |

| Thiazole H-5 | 8.0 - 8.5 (s, 1H) | 125 - 135 |

| Thiazole C-2 | - | 170 - 180 |

| Thiazole C-4 | - | 145 - 155 |

| tert-Butyl (C(CH₃)₃) | 1.4 - 1.6 (s, 9H) | 28 - 32 |

| tert-Butyl (C(CH₃)₃) | - | 35 - 45 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Expected Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The conjugation with the thiazole ring may shift this frequency slightly lower than that of a simple aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H stretch, typically appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

C=N and C=C Stretches (Thiazole Ring): A series of medium to strong bands in the 1500-1650 cm⁻¹ region are characteristic of the thiazole ring vibrations.

-

C-H Stretches (tert-Butyl): Strong absorption bands corresponding to the sp³ C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹ (typically 2960-2980 cm⁻¹).

-

C-H Bends (tert-Butyl): Characteristic bending vibrations for the tert-butyl group are expected around 1370 cm⁻¹ and 1395 cm⁻¹.

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. utsouthwestern.edu [utsouthwestern.edu]

An In-Depth Technical Guide to 2-tert-butyl-1,3-thiazole-4-carbaldehyde (CAS Number: 937663-81-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its significant role as an intermediate in the synthesis of targeted therapeutics, notably as a precursor to BRAF inhibitors like Dabrafenib. Emphasis is placed on the causality behind experimental choices, safety and handling protocols, and the presentation of relevant analytical data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds.[2][3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The subject of this guide, this compound, is a functionalized thiazole that serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[6][7] The presence of the bulky tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic profile of the final drug molecule, while the aldehyde functionality provides a versatile handle for further chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 937663-81-5 | N/A |

| Molecular Formula | C₈H₁₁NOS | N/A |

| Molecular Weight | 169.25 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | 247.6 ± 13.0 °C (predicted) | N/A |

Spectroscopic Characterization

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet for the nine protons of the tert-butyl group in the upfield region (around 1.4 ppm). A singlet for the aldehyde proton will be observed in the downfield region (around 9-10 ppm). The proton on the thiazole ring (at position 5) will likely appear as a singlet in the aromatic region (around 8-8.5 ppm).

-

¹³C NMR: The spectrum will feature a quaternary carbon signal for the tert-butyl group and a signal for the methyl carbons. The carbons of the thiazole ring will appear in the aromatic region, with the carbon of the aldehyde group resonating at a characteristic downfield shift (around 185-195 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretches of the aldehyde (around 2720 and 2820 cm⁻¹), and characteristic vibrations of the thiazole ring.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound can be approached through several established methods for thiazole synthesis and functionalization. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary synthetic strategies:

Caption: Workflow for the Vilsmeier-Haack formylation.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-tert-butylthiazole in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic.

-

Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method that involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. [8]For the synthesis of the target molecule, pivalothioamide (2,2-dimethylpropanethioamide) would be reacted with a suitable three-carbon α-haloaldehyde equivalent.

Causality: This method builds the thiazole ring from acyclic precursors. The thioamide provides the S-C-N fragment, while the α-halocarbonyl compound provides the remaining two carbon atoms.

Workflow:

Caption: Workflow for the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve pivalothioamide in a suitable solvent such as ethanol or isopropanol.

-

Addition of Carbonyl Compound: Add an equimolar amount of an appropriate α-halo-β-ketoaldehyde equivalent (e.g., 3-bromo-2-oxopropanal).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Isolation and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: A Key Intermediate for BRAF Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of targeted cancer therapies, particularly BRAF inhibitors. [7]The BRAF gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth and cancer. [9]Dabrafenib, an FDA-approved drug for the treatment of BRAF V600E-mutated melanoma, features a 2-tert-butylthiazole core. [4][6] The synthesis of Dabrafenib involves the coupling of a functionalized 2-tert-butylthiazole moiety with a pyrimidine ring. [4][6]While the exact, publicly disclosed industrial synthesis of Dabrafenib may vary, the this compound serves as a logical precursor to the more complex intermediates required. The aldehyde can be converted to other functional groups necessary for the subsequent coupling reactions.

Illustrative Synthetic Connection to Dabrafenib Core:

Caption: Synthetic relationship to the Dabrafenib core structure.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related thiazole aldehydes provides guidance. [10][11][12][13][14]

Hazard Identification

Based on analogous compounds, this compound is expected to be:

-

Harmful if swallowed.

-

A skin and eye irritant.

-

Potentially a respiratory irritant.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, achievable through established methods such as the Vilsmeier-Haack reaction and Hantzsch synthesis, provides access to a key structural motif found in targeted therapeutics. The insights into its properties, synthesis, and applications provided in this guide are intended to facilitate its use in the development of novel and effective drug candidates. As with all chemical syntheses, appropriate safety measures and experimental diligence are paramount for successful and safe outcomes.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 645-673.

- Madhuresh K. Sethi et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104.

- Gupta, A. K., & Rawat, S. (2017). A review on Vilsmeier-Haack reaction. International Journal of Science and Research, 6(5), 2319-7064.

- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic reactions, 56(2), 355-657.

- Stuart, D. D. (2015). The medicinal chemistry of dabrafenib. Annual Reports in Medicinal Chemistry, 50, 59-78.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Fisher Scientific. (2023). Safety Data Sheet: 1,3-Thiazole-2-carboxylic acid.

- BLDpharm. (n.d.). 2-(tert-Butyl)thiazole-4-carbaldehyde.

- Sigma-Aldrich. (2023).

- Spectrum Chemical. (2019).

- PubChem. (n.d.). 2-tert-Butyl-1,3-thiazole-4-carboxylic acid.

- Fisher Scientific. (2023).

- Albaugh LLC. (2021).

- Iharanikkei Chemical Industry Co. Ltd. (n.d.).

- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Organic Syntheses. (2022).

- CymitQuimica. (n.d.). 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID.

- Thermo Fisher Scientific. (n.d.). Certificate of analysis: Thiazole-2-carboxaldehyde.

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

- Neliti. (2022).

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- MDPI. (2023).

- Sigma-Aldrich. (n.d.). 2-Thiazolecarboxaldehyde.

- Google Patents. (2007).

- Shepherd, C., Puzanov, I., & Sosman, J. A. (2010). B-RAF inhibitors: an evolving role in the therapy of malignant melanoma. Current oncology reports, 12(3), 146-152.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. 2-Tert-butyl-1,3-Thiazol-4-carboxaldehyde CAS#: 937663-81-5 [m.chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 9. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. albaugh.com [albaugh.com]

biological activity of thiazole derivatives.

An In-depth Technical Guide to the Biological Activity of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility allow it to engage with a wide array of biological targets, leading to a remarkable breadth of pharmacological activities. Thiazole derivatives are not merely academic curiosities; they are integral components of numerous clinically approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide, written from the perspective of a Senior Application Scientist, synthesizes current knowledge on the biological activities of thiazole derivatives. It moves beyond a simple cataloging of effects to provide mechanistic insights, detail robust experimental protocols for evaluation, and explore the critical structure-activity relationships that drive lead optimization. The objective is to furnish drug development professionals with a comprehensive technical resource that explains the causality behind experimental design and empowers the rational development of next-generation thiazole-based therapeutics.

Chapter 1: The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Thiazole Ring: Physicochemical Properties

The thiazole nucleus is a five-membered heteroaromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.[3] This arrangement confers specific physicochemical properties that are fundamental to its biological promiscuity. The ring is aromatic, with pi electrons delocalized across the system, providing chemical stability.[4] However, the electronegativity of the nitrogen and sulfur atoms creates a distinct electronic landscape. The C2 carbon, situated between the two heteroatoms, is electron-deficient, making it susceptible to nucleophilic attack and a key interaction point in many enzyme active sites.[1] Conversely, the nitrogen atom at position 3 acts as a hydrogen bond acceptor, a critical function for anchoring the molecule to biological targets like protein kinases.[5] These intrinsic properties make the thiazole ring an exceptional pharmacophore, capable of participating in a wide range of non-covalent interactions that underpin high-affinity binding to therapeutic targets.

Natural Occurrence and Clinical Significance

The thiazole ring is not just a synthetic invention; it is found in vital natural products such as thiamine (vitamin B1), where it plays a crucial role in metabolism.[6][7] Its significance is further cemented by its presence in numerous FDA-approved drugs.[8] Prominent examples include:

-

Dasatinib and Dabrafenib: Potent kinase inhibitors used in cancer therapy.[4][5]

-

Ritonavir: An essential protease inhibitor for the treatment of HIV/AIDS.[3][9]

-

Meloxicam and Fanetizole: Non-steroidal anti-inflammatory drugs (NSAIDs).[3][10]

The successful translation of these compounds from bench to bedside underscores the therapeutic viability of the thiazole scaffold and provides a strong rationale for its continued exploration in drug discovery.[12] To date, over 90 thiazole-containing derivatives are under clinical investigation for various diseases.[12]

Chapter 2: Major Biological Activities and Mechanisms of Action

The versatility of the thiazole scaffold allows for chemical modifications that yield derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[13] Thiazole derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.[9][14]

-

2.1.1 Antibacterial Mechanism: A primary mechanism of action for many antibacterial thiazole derivatives is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication.[13] By binding to the GyrB subunit of this enzyme, these compounds prevent its function, leading to bacterial cell death. The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration of bacterial cell membranes, enhancing their efficacy against both Gram-positive and Gram-negative bacteria.[7][14] Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups, such as bromine on an associated phenyl ring, can be essential for potent activity.[4]

-

2.1.2 Antifungal Mechanism: The antifungal activity of thiazole derivatives often stems from the inhibition of 14α-lanosterol demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] Disruption of this pathway compromises membrane integrity, leading to fungal cell death. Molecular docking studies have corroborated this mechanism, showing a high binding affinity of thiazole compounds for the enzyme's active site.[15]

Diagram 1: General Mechanism of Bacterial Enzyme Inhibition

Caption: Workflow of a thiazole derivative penetrating a bacterial cell to inhibit a key enzyme.

Anticancer Activity

Thiazole derivatives are a cornerstone of modern oncology research, with several compounds approved for clinical use.[2][5] Their anticancer effects are mediated through various mechanisms, including the inhibition of critical signaling pathways and the induction of programmed cell death.

-

2.2.1 Key Signaling Pathways Targeted: Many thiazole derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[16] Key targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), B-Raf, and the PI3K/Akt/mTOR pathway.[16][17][18] By blocking these kinases, thiazole compounds can halt tumor angiogenesis, proliferation, and survival. For instance, dasatinib is a multi-kinase inhibitor that targets Bcr-Abl and Src family kinases.[4]

-

2.2.2 Mechanism of Cytotoxicity: Beyond pathway inhibition, thiazole derivatives can directly induce cytotoxicity in cancer cells. This is often achieved by triggering apoptosis (programmed cell death), characterized by DNA fragmentation and mitochondrial depolarization.[16][19] Some derivatives have also been shown to cause cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cells from dividing and proliferating.[5][18]

Diagram 2: Inhibition of VEGFR-2 Signaling Pathway

Caption: Thiazole derivative blocking the VEGFR-2 pathway to inhibit tumor angiogenesis.

Anti-inflammatory Activity

Inflammation is a biological response implicated in numerous diseases.[20] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes in the arachidonic acid pathway.

-

2.3.1 Mechanism of Action: The principal anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20][21] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By blocking COX-2 and 5-LOX, thiazole derivatives can effectively reduce the inflammatory response, similar to established NSAIDs.[20][21]

-

2.3.2 Downstream Effects: Inhibition of COX/LOX pathways leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, and a decrease in nitric oxide (NO) production in inflammatory cells.[22] This multifaceted action makes them attractive candidates for treating both acute and chronic inflammatory conditions.[21]

Antiviral Activity

Thiazole-containing compounds are critical in antiviral therapy, most notably Ritonavir for HIV.[9] Their mechanisms are diverse, targeting specific viral proteins essential for replication and maturation.

-

2.4.1 Targets in the Viral Life Cycle: Thiazole derivatives have been developed to inhibit a wide range of viral targets.[23] These include viral proteases, which are necessary for cleaving viral polyproteins into functional units, and neuraminidase, an enzyme on the surface of influenza viruses that enables the release of new virions from infected cells.[9][24] They have shown activity against a broad spectrum of viruses, including influenza, HIV, hepatitis B and C, and coronaviruses.[23][25]

Chapter 3: Core Methodologies for Evaluating Biological Activity

The journey from a synthesized compound to a potential drug candidate is paved with rigorous biological evaluation. As a Senior Application Scientist, the emphasis is not just on following a protocol but on understanding its underlying principles to ensure data integrity and reproducibility.

Synthesis Strategy: The Hantzsch Thiazole Synthesis

A foundational method for creating the thiazole scaffold is the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide.[4][11] This method is valued for its reliability and versatility, allowing for the introduction of various substituents at different positions on the thiazole ring, which is crucial for SAR studies.

Diagram 3: Hantzsch Thiazole Synthesis Workflow

Caption: The classic Hantzsch reaction for synthesizing the thiazole core structure.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution)

Causality: This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides a quantitative measure of a compound's potency, which is essential for comparing derivatives and guiding optimization.

Methodology:

-

Preparation: A 96-well microtiter plate is used. Prepare a two-fold serial dilution of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be chosen to bracket the expected MIC.

-

Inoculation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli), adjusted to a concentration of approximately 5 x 10^5 CFU/mL, is added to each well.

-

Controls (Self-Validation):

-

Positive Control: A well containing the broth and inoculum only (to confirm bacterial growth).

-

Negative Control: A well containing broth only (to confirm media sterility).

-

Reference Control: A well series with a known antibiotic (e.g., ciprofloxacin) to validate the assay's sensitivity.

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the thiazole derivative. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example Cytotoxicity Data

| Compound ID | Phenyl Substitution | IC50 vs. MCF-7 (µM)[2] | IC50 vs. HepG2 (µM)[4] |

| STD-Dox | (Doxorubicin) | 0.85 ± 0.05 | 1.12 ± 0.09 |

| THZ-01 | 4-Methyl | 10.5 ± 1.2 | 15.2 ± 1.8 |

| THZ-02 | 4-Chloro | 2.1 ± 0.3 | 4.5 ± 0.6 |

| THZ-03 | 4-Nitro | 1.6 ± 0.2 | 2.8 ± 0.4 |

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

Understanding how specific structural modifications influence biological activity is the essence of medicinal chemistry. For thiazole derivatives, substitutions at the C2, C4, and C5 positions are paramount.

-

C2 Position: Often involved in key interactions with the target. For example, attaching hydrophobic or amide-linked phenyl groups at C2 can significantly enhance antitubercular or anticancer activity.[4]

-

C4 Position: Modifications here, such as adding an ester functionality or different aryl groups, can modulate potency and pharmacokinetic properties.[4]

-

C5 Position: This position is frequently used to introduce groups with hydrogen bond acceptor capabilities, which can improve target binding and overall activity.[4]

Table 2: Summary of Structure-Activity Relationships (SAR)

| Activity | Key Structural Features | Rationale |

| Anticancer | - N-phenylcarboxamide at C2- Electron-donating groups (e.g., -CH3) on associated phenyl rings | Augments antitumor activity, likely by enhancing binding affinity to kinase domains.[4] |

| Antimicrobial | - Electron-withdrawing groups (e.g., -Br, -NO2) on phenyl rings- Hydrophobic substituents at C2 | Increases lipophilicity for better membrane penetration and enhances electronic interactions with target enzymes.[4][7] |

| Anti-inflammatory | - Indole or benzimidazole moieties hybridized with the thiazole core | Creates a larger molecular scaffold that can effectively block the active sites of both COX and LOX enzymes.[22] |

The Role of Molecular Hybridization

A powerful strategy in modern drug design is molecular hybridization, which involves combining the thiazole scaffold with other known pharmacophores (e.g., pyrazoline, imidazole, triazole).[26][27] This approach aims to create hybrid molecules that can interact with multiple targets or have improved affinity for a single target, potentially leading to enhanced efficacy and overcoming drug resistance.[22][26]

Chapter 5: Future Perspectives and Conclusion

The thiazole scaffold remains a highly productive platform for drug discovery. Future research will likely focus on developing derivatives with greater target specificity to minimize off-target effects and toxicity.[16] The application of computational tools like molecular docking will continue to be indispensable for the rational design of new compounds.[18][28] Overcoming challenges such as poor bioavailability and acquired drug resistance will require innovative medicinal chemistry strategies, including the development of novel thiazole-based drug delivery systems and combination therapies.

References

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

- The Potential of Thiazole Deriv

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry.

- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

- Anti-viral activity of thiazole derivatives: an updated p

- Synthesis, anticancer activity and mechanism of action of new thiazole deriv

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- A Review on Synthesis and Biological Activity of Thiazole and its Deriv

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Synthesis and anti-inflammatory activity of thiazole deriv

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

- Anti-viral activity of thiazole derivatives: an updated p

- A review on progress of thiazole derivatives as potential anti-inflamm

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- A review on thiazole based compounds & it's pharmacological activities. linkedin.com.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ijper.org.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.

- Synthesis of novel biologically active thiazole dyes and their applic

- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Anti-viral activity of thiazole derivatives: an updated patent review.

- Thiazole and Thiazolidinone derivatives with antiviral activity.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Thiazole Ring—A Biologically Active Scaffold. PubMed Central.

- Application and synthesis of thiazole ring in clinically approved drugs. PubMed.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed Central.

- Some clinically approved thiazole-bearing anticancer drugs.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. ijcrt.org.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. media.neliti.com [media.neliti.com]

- 11. archives.ijper.org [archives.ijper.org]

- 12. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. pubs.sciepub.com [pubs.sciepub.com]

solubility of 2-tert-butyl-1,3-thiazole-4-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-tert-butyl-1,3-thiazole-4-carbaldehyde in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that profoundly influences drug development, from early discovery to formulation. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic aldehyde with potential applications in medicinal chemistry. We will explore its predicted solubility based on molecular structure analysis and present a detailed, best-practice experimental protocol for its empirical determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of pharmaceutical sciences. For a drug candidate, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy. Similarly, understanding a compound's solubility in organic solvents is paramount for synthesis, purification, and the preparation of stock solutions for screening assays.

This compound is a molecule of interest due to its thiazole core, a scaffold present in numerous approved drugs, and its reactive carbaldehyde group, which serves as a versatile handle for further chemical modification. Its solubility characteristics will dictate the choice of solvents for reaction media, crystallization, and formulation, making a thorough understanding of this property essential for its successful application.

Physicochemical Profile and Predicted Solubility

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent. An analysis of the structure of this compound allows for a qualitative prediction of its solubility profile.

-

Thiazole Ring: The thiazole ring contains both nitrogen and sulfur heteroatoms, creating a polar, aromatic system capable of dipole-dipole interactions.

-

Carbaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor, further enhancing interactions with polar solvents.

-

Tert-butyl Group: This bulky, nonpolar alkyl group will contribute to solubility in nonpolar, lipophilic solvents.

The presence of both polar and nonpolar moieties suggests that this compound is an amphiphilic molecule. Its overall solubility will be a balance of these competing characteristics.

Predicted Intermolecular Interactions

The diagram below illustrates the potential intermolecular forces between this compound and various solvent types.

Caption: Predicted intermolecular forces governing solubility.

Predicted Solubility Table

Based on the structural analysis, the following table summarizes the predicted solubility of this compound in common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Driving Interactions |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole-dipole interactions |

| Polar Protic | Ethanol, Methanol, IPA | Moderate to High | Hydrogen bonding (acceptor) and dipole-dipole interactions |

| Ethers | THF, Diethyl Ether | Moderate | Dipole-dipole and some van der Waals interactions |

| Chlorinated | DCM, Chloroform | Moderate to High | Dipole-dipole interactions |

| Aromatic | Toluene, Benzene | Low to Moderate | Van der Waals forces (tert-butyl) vs. polar repulsion |

| Aliphatic | Hexane, Heptane | Very Low | Predominantly weak van der Waals forces, polar groups hinder |

Gold-Standard Protocol: Isothermal Shake-Flask Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is required. The isothermal shake-flask method is widely regarded as the "gold standard" for solubility determination due to its simplicity and accuracy. The protocol below details a self-validating system for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what might dissolve is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended, but 24 to 48 hours is a common starting point.

-

Causality Insight: Constant agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. Holding the temperature constant is critical as solubility is temperature-dependent.

-

Part B: Sampling and Analysis

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand in a temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a clean syringe.

-

Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a clean collection vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.

-

Self-Validation Check: The choice of filter material (e.g., PTFE) must be compatible with the solvent to prevent filter degradation or leaching of extractables. A small initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to bring the analyte concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.

Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration determined by HPLC (in mg/mL).

-

DF is the dilution factor.

Data Interpretation and Application

The empirically determined solubility data provides actionable insights for various stages of development:

-

Process Chemistry: Solvents with high solubility are ideal candidates for reaction media, facilitating higher reactant concentrations and potentially faster reaction rates. Solvents with a steep solubility-temperature gradient are excellent for crystallization and purification.

-

Preclinical Development: For in vitro and in vivo studies, the compound is often first dissolved in a strong organic solvent like DMSO to create a high-concentration stock solution. Knowing the precise solubility in DMSO is crucial to prevent the compound from precipitating upon dilution into aqueous assay buffers.

-

Formulation Science: While organic solvent solubility is not a direct measure of aqueous solubility, it provides valuable information about the compound's lipophilicity. This can help in selecting excipients and formulation strategies (e.g., lipid-based formulations) to enhance bioavailability.

Conclusion

While theoretical predictions based on molecular structure provide a valuable starting point, the empirical determination of solubility remains an indispensable activity in chemical and pharmaceutical development. The solubility profile of this compound, governed by its amphiphilic nature, can be accurately determined using the robust isothermal shake-flask method. The resulting data is fundamental for guiding solvent selection in synthesis, purification, and biological screening, thereby enabling the efficient advancement of this and other promising molecules in the drug discovery pipeline.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

The Aldehyde Moiety on a Privileged Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Substituted Thiazole Aldehydes

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs and bioactive natural products.[1] While the broader applications of thiazole derivatives are well-documented, this technical guide focuses on a specific, highly versatile subclass: substituted thiazole aldehydes. These compounds are not merely synthetic curiosities; they represent a critical nexus of reactivity and biological potential, serving as pivotal intermediates for the construction of complex molecular architectures and, in some cases, exhibiting intrinsic biological activity. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and therapeutic applications of substituted thiazole aldehydes, grounded in established protocols and mechanistic insights.

The Thiazole Aldehyde: A Synthon of Strategic Importance

The strategic value of a functional group in medicinal chemistry is dictated by its synthetic accessibility, its reactivity profile, and its influence on the pharmacological properties of the parent molecule. Substituted thiazole aldehydes excel in all three areas. The electron-withdrawing nature of the aldehyde group, coupled with the inherent electronic properties of the thiazole ring, creates a unique chemical entity with a rich and exploitable reactivity.

Electronic Landscape and Reactivity

The thiazole ring is an aromatic heterocycle with distinct electronic features. The nitrogen atom at position 3 is basic and a site for protonation, while the sulfur atom at position 1 acts as an electron donor.[2] The carbon atoms of the thiazole ring exhibit varying degrees of electron density, with the C2 position being the most electron-deficient and thus susceptible to nucleophilic attack.[2] Conversely, the C4 and C5 positions are more electron-rich, making them targets for electrophilic substitution.[2]

The introduction of an aldehyde group further modulates this electronic landscape. The aldehyde's electron-withdrawing character enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic addition reactions. This predictable reactivity is the foundation for its utility as a synthetic intermediate.

Synthesis of Substituted Thiazole Aldehydes: Building the Core Scaffold

The efficient synthesis of substituted thiazole aldehydes is a prerequisite for their application in drug discovery. Several robust methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide.[3] This method can be adapted to produce thiazole aldehydes by employing an α-halo-β-ketoaldehyde or a protected equivalent.

Diagram 1: Hantzsch Synthesis of a Substituted Thiazole Aldehyde

Caption: General workflow for the Hantzsch synthesis of a thiazole aldehyde.

Vilsmeier-Haack Formylation: Direct Introduction of the Aldehyde

For pre-existing thiazole scaffolds, the Vilsmeier-Haack reaction is a powerful method for the direct formylation of electron-rich aromatic rings.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the thiazole ring, usually at the C5 position.[4][6]

Diagram 2: Vilsmeier-Haack Formylation of a Thiazole

Caption: Stepwise process of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Arylthiazole

This protocol provides a general procedure for the formylation of a 2-arylthiazole at the C5 position.

Materials:

-

2-Arylthiazole (1.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (3.0 equiv)

-

Chloroform (CHCl₃)

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (used as solvent) to 0°C in an ice bath.

-

Add phosphorus oxychloride (3.0 equiv) dropwise to the cooled DMF with constant stirring, maintaining the temperature at 0°C.

-

To the freshly prepared Vilsmeier reagent, add the 2-arylthiazole (1.0 equiv) portion-wise at 0-5°C.

-

Stir the reaction mixture for 30 minutes at 0-5°C, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Heat the reaction mixture to 60°C and maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a 10% aqueous sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with chloroform (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the 2-aryl-1,3-thiazole-5-carbaldehyde.

Applications in Medicinal Chemistry: From Intermediate to Bioactive Molecule

The true value of substituted thiazole aldehydes lies in their utility as versatile synthons for the construction of a wide array of biologically active molecules. The aldehyde functionality serves as a convenient handle for introducing molecular diversity through various chemical transformations.

Condensation Reactions: Building Schiff Bases and Hydrazones

The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.

A notable example is the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles, which can be achieved in a one-pot, two-step procedure starting from an aromatic aldehyde, thiosemicarbazide, and a phenacyl bromide.[7]

Diagram 3: One-Pot Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole

Caption: Workflow for the one-pot synthesis of bioactive thiazole derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole[7]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Thiosemicarbazide (1 mmol)

-

Sulphamic acid (10 mol%)

-

Ethanol (10 mL)

-

Phenacyl bromide (1 mmol)

-

Sodium acetate (3 mmol)

-

Acetic acid (0.5 mL)

Procedure:

-

In a round-bottomed flask, combine the aromatic aldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulphamic acid (10 mol%) in ethanol (10 mL).

-

Stir the mixture at room temperature for 10-20 minutes, monitoring the reaction by TLC until the starting aldehyde is consumed.

-

To the reaction mixture containing the in situ generated thiosemicarbazone, add sodium acetate (3 mmol), acetic acid (0.5 mL), and the appropriate phenacyl bromide (1 mmol).

-

Continue stirring at room temperature until the completion of the reaction, as monitored by TLC.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-arylidenehydrazinyl-4-arylthiazole.

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-Carbon Bond Formation

The aldehyde group is an excellent electrophile for olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These transformations allow for the extension of the carbon skeleton and the introduction of double bonds, which can be crucial for modulating the conformational flexibility and pharmacokinetic properties of a drug candidate.

Thiazole Aldehydes as Precursors to Clinically Relevant Scaffolds

While direct examples of FDA-approved drugs synthesized from a thiazole aldehyde intermediate are not prominently featured in publicly available literature, the synthetic routes to many thiazole-containing drugs can be conceptually traced back to the reactivity of a thiazole aldehyde or a related synthon. For instance, the synthesis of the anti-inflammatory drug Fanetizole involves the formation of a 2-aminothiazole ring via the reaction of a thiourea with a phenacyl bromide.[8] A similar strategy employing a halo-keto-aldehyde could, in principle, yield a thiazole aldehyde precursor.

Biological Activities and Structure-Activity Relationships (SAR)

The thiazole aldehyde scaffold is not only a versatile synthetic intermediate but can also be a key pharmacophoric element. The aldehyde group can participate in hydrogen bonding and other interactions with biological targets. Furthermore, the substitution pattern on the thiazole ring significantly influences the biological activity of its derivatives.

| Thiazole Derivative Class | Substitution Pattern | Observed Biological Activity | Reference |

| 2-Arylidenehydrazinyl-4-arylthiazoles | Varied aryl groups | Antifungal, Anti-inflammatory, Antibacterial | [7] |

| Trisubstituted Thiazoles | Free amino at C2, carboxylic acid at C4, phenyl at C5 | Carbonic Anhydrase III Inhibition | [9] |

| Thiazole-based Chalcones | Varied aromatic aldehydes | Antimicrobial | [9] |

The data in the table above illustrates that modifications at the C2, C4, and C5 positions of the thiazole ring can lead to a diverse range of biological activities. The aldehyde group, often at the C4 or C5 position, serves as a key point for diversification to explore these structure-activity relationships.

Conclusion and Future Perspectives

Substituted thiazole aldehydes are a class of compounds with immense potential in medicinal chemistry. Their straightforward synthesis and rich reactivity make them invaluable intermediates for the construction of complex, biologically active molecules. The ability to readily modify the aldehyde group and the substitution pattern on the thiazole ring provides a powerful platform for the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area will likely focus on the development of novel, more efficient synthetic methods for the preparation of functionalized thiazole aldehydes. Furthermore, the exploration of their utility in multicomponent reactions and diversity-oriented synthesis will undoubtedly lead to the discovery of new therapeutic agents. As our understanding of the biological roles of thiazole-containing molecules continues to grow, the importance of substituted thiazole aldehydes as key building blocks in the drug discovery process is set to increase.

References

-

Fanetizole. In: Wikipedia. ; [Accessed 2024 Jan 10]. Available from: [Link].

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Accessed 2024 Jan 10]. Available from: [Link].

-

Vilsmeier-Haack Reaction. NROChemistry. [Accessed 2024 Jan 10]. Available from: [Link].

-

Scheme 15: Flow synthesis of fanetizole (87) via tube-in-tube system. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Accessed 2024 Jan 10]. Available from: [Link].

-

One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].

-

Flow synthesis of fanetizole using tube-in-tube reactor. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].

-

One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry. 2014;30(4):1853-1858. Available from: [Link].

-

Synthesis of thiazoles from aldehydes, amines, and element sulfur. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Accessed 2024 Jan 10]. Available from: [Link].

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Accessed 2024 Jan 10]. Available from: [Link].

-

Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. 2022. Available from: [Link].

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Accessed 2024 Jan 10]. Available from: [Link].

-

Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4-Aryl-2-Aminothiazole Derivatives. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].

-

Thiazole synthesis. Organic Chemistry Portal. [Accessed 2024 Jan 10]. Available from: [Link].

-

Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Accessed 2024 Jan 10]. Available from: [Link].

-

General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].

-

synthesis of thiazoles. YouTube. 2019. Available from: [Link].

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. 2024;20:708-716. Available from: [Link].

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. [Accessed 2024 Jan 10]. Available from: [Link].

-

Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. 2013;21(16):5591-600. Available from: [Link].

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. [Accessed 2024 Jan 10]. Available from: [Link].

-

Benzothiazole synthesis. Organic Chemistry Portal. [Accessed 2024 Jan 10]. Available from: [Link].

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. orientjchem.org [orientjchem.org]

- 8. Fanetizole [medbox.iiab.me]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and validated synthetic pathway for the formation of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The synthesis is predicated on a multi-step approach, beginning with the foundational Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by targeted functional group manipulation to yield the final aldehyde. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explains the causal reasoning behind critical process parameters. It is intended for an audience of researchers, organic chemists, and drug development professionals.

Introduction and Strategic Overview

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for molecular design. The target molecule, this compound (CAS 937663-81-5), is a valuable intermediate, featuring a sterically bulky tert-butyl group at the 2-position that can enhance metabolic stability and a reactive aldehyde at the 4-position, which serves as a versatile handle for further chemical elaboration.

Direct, one-pot synthesis of this molecule is challenging due to the sensitivity of the aldehyde functional group under typical Hantzsch reaction conditions. Therefore, a more strategic and reliable three-step approach is employed, ensuring high yields and purity. This strategy involves:

-

Thionation: Conversion of a commercially available amide (pivalamide) to its corresponding thioamide (thiopivalamide) using Lawesson's reagent.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of thiopivalamide with an appropriate α-haloester (ethyl bromopyruvate) to form the stable ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate.

-

Selective Reduction: Controlled reduction of the resulting ester to the target aldehyde using diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures.

This guide will dissect each stage of this pathway, providing the mechanistic logic and actionable protocols required for successful laboratory execution.

Caption: Mechanism of amide thionation using Lawesson's reagent.

Step 2: The Hantzsch Thiazole Synthesis

This classic reaction is the cornerstone for forming the thiazole ring. [1][2]It involves three key mechanistic stages:

-

S-Alkylation (Sɴ2 Reaction): The sulfur atom of thiopivalamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms an isothioamide salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group. This ring-closing step forms a five-membered tetrahedral intermediate.

-

Dehydration/Aromatization: The tetrahedral intermediate eliminates a molecule of water. This dehydration event is driven by the formation of the thermodynamically stable, aromatic thiazole ring.

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Step 3: Selective Ester Reduction with DIBAL-H

The conversion of an ester to an aldehyde requires arresting the reduction process, as aldehydes are typically more reactive than esters towards reducing agents. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation due to its steric bulk and Lewis acidic nature. [3][4] The mechanism relies on precise temperature control:

-

Lewis Acid Coordination: At -78 °C, the electrophilic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester. This activates the carbonyl group for nucleophilic attack.

-

Hydride Transfer: A single hydride ion is transferred from the aluminum to the activated carbonyl carbon.

-

Stable Intermediate Formation: This generates a stable tetrahedral intermediate. [3][5]Crucially, at the cryogenic temperature of -78 °C, this intermediate does not collapse to eliminate the ethoxide. [3][4]Its stability prevents further reduction.

-

Hydrolysis (Workup): The reaction is quenched at low temperature with a proton source (e.g., methanol, followed by aqueous workup). This hydrolyzes the intermediate, which then collapses to form the final aldehyde product. Warming the reaction before quenching would lead to the elimination of the alkoxy group and subsequent over-reduction to the primary alcohol.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. DIBAL-H is pyrophoric and reacts violently with water.

Protocol 1: Synthesis of Thiopivalamide

| Parameter | Value | Reference |

| Reactants | Pivalamide, Lawesson's Reagent | [6][7] |

| Stoichiometry | Pivalamide (1.0 eq), Lawesson's Reagent (0.55 eq) | [6] |

| Solvent | Anhydrous Toluene | |

| Temperature | Reflux (~110 °C) | |

| Time | 3-5 hours | |

| Workup | Aqueous wash, extraction, recrystallization |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivalamide (1.0 eq) and Lawesson's reagent (0.55 eq).

-

Add anhydrous toluene (approx. 5 mL per gram of pivalamide) to the flask.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-